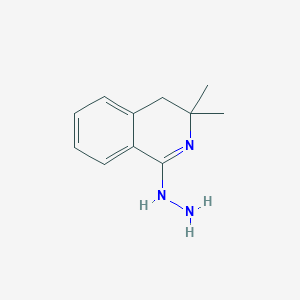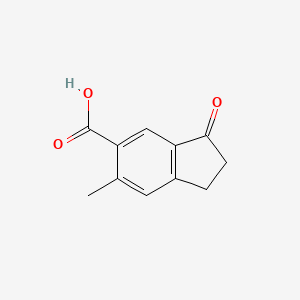![molecular formula C12H13NO B11907349 4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)
4-[(1R)-1-aminoethyl]naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-1-aminoethyl]naphthalen-1-ol is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an aminoethyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]naphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the aminoethyl group.
Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 4-aminonaphthalene.
Alkylation: The amino group is then alkylated with an appropriate reagent to introduce the aminoethyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1R)-1-aminoethyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various reduced derivatives
Substitution: Substituted naphthalenes
Wissenschaftliche Forschungsanwendungen
4-[(1R)-1-aminoethyl]naphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(1R)-1-aminoethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-1-naphthol
- 5-amino-1-naphthol
- 4-amino-1-naphthol hydrochloride
Uniqueness
4-[(1R)-1-aminoethyl]naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aminoethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
JPLPWOCTHNZHMW-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)O)N |
Kanonische SMILES |
CC(C1=CC=C(C2=CC=CC=C21)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)


![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)



![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)



![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)
